Product packaging for 1-Methoxy-4-m-tolyloxybenzene(Cat. No.:CAS No. 82721-04-8)

1-Methoxy-4-m-tolyloxybenzene

Cat. No.: B8548834
CAS No.: 82721-04-8
M. Wt: 214.26 g/mol
InChI Key: NCTBMVAIKUNJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-4-m-tolyloxybenzene (CAS 82721-04-8) is an organic compound with a molecular formula of C 14 H 14 O 2 and a molecular weight of 214.26 g/mol . This compound features a diaryl ether scaffold, a framework of considerable interest in organic chemistry and related disciplines . Diaryl ether motifs are integral to a wide array of applications and are found in numerous natural products and synthetic compounds with significant biological activities . In medicinal chemistry, the diaryl ether structure is recognized as a "privileged scaffold," frequently appearing in pharmacologically active agents. This compound serves as a valuable chemical intermediate and building block for the construction of more complex molecules . Its specific structure makes it a precursor in synthetic pathways, such as in the synthesis of 3-methoxy-4-(m-tolyloxy)benzonitrile . Given the established biological importance of this scaffold, derivatives of this compound are of interest for the potential development of new therapeutic agents with anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial properties . Beyond medicinal chemistry, the structural features of this compound can also be harnessed in materials science for the creation of novel polymers and ligands . The synthesis of this compound can be achieved via methods like the Ullmann condensation, which involves the reaction of a phenol, such as 4-methoxyphenol, with a meta-substituted tolyl halide (e.g., 3-bromotoluene or 3-chlorotoluene) in the presence of a copper(I) catalyst and a base . Key physical properties include a boiling point of 151-153 °C at 5 Torr and a density of 1.0976 g/cm³ at 25 °C . Attention: This product is for research use only. It is not intended for human or veterinary use. All products are specifically designed for in-vitro studies, which are conducted outside of living organisms in controlled laboratory settings .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O2 B8548834 1-Methoxy-4-m-tolyloxybenzene CAS No. 82721-04-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82721-04-8

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-methoxy-4-(3-methylphenoxy)benzene

InChI

InChI=1S/C14H14O2/c1-11-4-3-5-14(10-11)16-13-8-6-12(15-2)7-9-13/h3-10H,1-2H3

InChI Key

NCTBMVAIKUNJFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)OC

Origin of Product

United States

Chemical and Physical Properties of 1 Methoxy 4 M Tolyloxybenzene

The fundamental properties of 1-Methoxy-4-m-tolyloxybenzene are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

PropertyValue
CAS Number 82721-04-8
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
IUPAC Name 1-methoxy-4-(3-methylphenoxy)benzene
Boiling Point 151-153 °C at 5 Torr
Density 1.0976 g/cm³ at 25 °C

Synthesis of 1 Methoxy 4 M Tolyloxybenzene

General Overview of Diaryl Ether Synthesis via Ullmann Condensation

The Ullmann condensation typically involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base. organic-chemistry.org The reaction proceeds through a catalytic cycle that is thought to involve the oxidative addition of the aryl halide to a copper(I) species. organic-chemistry.org While traditional Ullmann conditions often required harsh reaction temperatures, modern modifications, including the use of ligands, have enabled these reactions to proceed under milder conditions. researchgate.net

Specific

The synthesis of this compound can be achieved by the reaction of 4-methoxyphenol (B1676288) with a meta-substituted tolyl halide, such as 3-bromotoluene (B146084) or 3-chlorotoluene. A typical procedure involves heating a mixture of 4-methoxyphenol and the m-tolyl halide with a copper(I) catalyst, such as copper(I) iodide, and a base like cesium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The use of a chelating ligand, for instance, 1,10-phenanthroline, can facilitate the reaction, leading to yields in the range of 65-75%. A more reactive aryl halide, such as m-tolyl iodide, can accelerate the reaction and potentially increase the yield to around 85%.

A representative, though not specific, experimental procedure for a similar diaryl ether, 1-methoxy-4-methyl-2-(m-tolyloxy)benzene, involves reacting 2-iodo-1-methoxy-4-methylbenzene with m-cresol (B1676322) in the presence of copper(I) iodide, picolinic acid, and potassium phosphate (B84403) in dimethyl sulfoxide (B87167) (DMSO) at 110 °C. uoguelph.ca This reaction yields the desired product after purification by flash column chromatography. uoguelph.ca

Spectroscopic Analysis of 1 Methoxy 4 M Tolyloxybenzene

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals would include those for the aromatic protons on both rings, a singlet for the methoxy (B1213986) group protons, and a singlet for the methyl group protons.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the different carbon environments within the molecule. The spectrum of this compound would show distinct signals for each unique carbon atom in the aromatic rings, as well as signals for the methoxy and methyl carbons.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) of 214, corresponding to its molecular weight.

Infrared (IR) Spectroscopy

Applications and Research Relevance of 1 Methoxy 4 M Tolyloxybenzene

The primary application of 1-Methoxy-4-m-tolyloxybenzene is as a chemical intermediate in organic synthesis. smolecule.com Its structure makes it a valuable building block for the construction of more complex molecules. smolecule.com For instance, it is a precursor in the synthesis of 3-methoxy-4-(m-tolyloxy)benzonitrile. smolecule.com

Given the established biological importance of the diaryl ether scaffold, derivatives of this compound are of interest in medicinal chemistry for the potential development of new therapeutic agents. smolecule.com The structural features of this compound could also be harnessed in materials science for the creation of novel materials with specific properties. smolecule.com In a broader context, it can be used in biological research as a probe to investigate enzyme-catalyzed reactions that involve aromatic ethers.

Q & A

Q. How to design experiments safely when toxicity data for this compound is incomplete?

  • Methodological Answer : Assume worst-case toxicity (e.g., LD₅₀ < 500 mg/kg for Category 4). Use ALARA principles: minimize quantities, employ closed systems (e.g., Schlenk lines for air-sensitive steps), and monitor airborne exposure with sorbent tubes. Document all procedures in risk assessments reviewed by institutional safety committees .

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